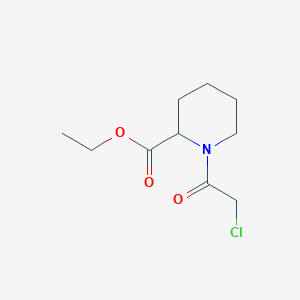

Ethyl 1-(chloroacetyl)piperidine-2-carboxylate

CAS No.: 1008946-66-4

Cat. No.: VC2373855

Molecular Formula: C10H16ClNO3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008946-66-4 |

|---|---|

| Molecular Formula | C10H16ClNO3 |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | ethyl 1-(2-chloroacetyl)piperidine-2-carboxylate |

| Standard InChI | InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-5-3-4-6-12(8)9(13)7-11/h8H,2-7H2,1H3 |

| Standard InChI Key | LVJSWQWZFDHDMV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCCN1C(=O)CCl |

| Canonical SMILES | CCOC(=O)C1CCCCN1C(=O)CCl |

Introduction

Chemical Structure and Properties

Chemical Identity

Ethyl 1-(chloroacetyl)piperidine-2-carboxylate (CAS No. 1008946-66-4) is a piperidine derivative characterized by a chloroacetyl group attached to the nitrogen atom (position 1) and an ethyl carboxylate group at position 2 of the piperidine ring . Its molecular formula is C₁₀H₁₆ClNO₃ with a molecular weight of 233.69 g/mol .

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, ethyl 1-(chloroacetyl)piperidine-2-carboxylate has the following physicochemical properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₆ClNO₃ |

| Molecular Weight | 233.69 g/mol |

| Physical State | Likely a colorless to pale yellow solid at room temperature |

| Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethanol); limited solubility in water |

| Reactive Groups | Chloroacetyl (electrophilic), ethyl ester (susceptible to hydrolysis) |

| Storage Conditions | Recommended storage under inert atmosphere at 2-8°C |

The compound's reactivity is determined by its functional groups:

-

The chloroacetyl group contains an electrophilic carbon adjacent to the chlorine atom, making it reactive toward nucleophilic substitution

-

The ethyl ester group can undergo hydrolysis or transesterification reactions

-

The piperidine ring provides a rigid structural backbone with a specific stereocenter at position 2

Spectroscopic Properties

While specific spectral data for this exact compound is limited in the available literature, its structure would yield characteristic spectroscopic patterns:

NMR Spectroscopy:

-

¹H NMR would likely show signals for the ethyl ester group (triplet at ~1.2-1.3 ppm for CH₃, quartet at ~4.1-4.2 ppm for CH₂), chloroacetyl CH₂ group (singlet at ~4.0-4.1 ppm), piperidine ring protons (multiple signals between 1.5-3.5 ppm), and the H atom at position 2 (multiplet at ~4.5-5.0 ppm).

Infrared Spectroscopy:

-

Characteristic absorption bands would include C=O stretching of the ester (~1735-1750 cm⁻¹), C=O stretching of the amide (~1630-1650 cm⁻¹), and C-Cl stretching (~750-800 cm⁻¹).

Synthesis and Preparation

Synthetic Routes

The primary synthetic route to ethyl 1-(chloroacetyl)piperidine-2-carboxylate involves N-acylation of ethyl piperidine-2-carboxylate with chloroacetyl chloride. This follows established procedures for N-acetylation of secondary amines with 2-chloroacetyl chloride .

The reaction can be represented as:

Ethyl piperidine-2-carboxylate + Chloroacetyl chloride → Ethyl 1-(chloroacetyl)piperidine-2-carboxylate + HCl

Reaction Conditions and Procedures

Based on general procedures for similar compounds, the synthesis typically follows this protocol:

-

Dissolve the secondary amine (ethyl piperidine-2-carboxylate, 1.0 equivalent) in dichloromethane (DCM)

-

Cool the solution on an ice bath (0°C)

-

Add 2-chloroacetyl chloride (0.5 equivalent) dropwise

-

Stir the reaction mixture on an ice bath for 1 hour

-

Wash with water (2×70 mL) and saturated brine (70 mL)

-

Dry over Na₂SO₄, filter, and evaporate the volatiles in vacuo

This procedure typically yields the desired product in high purity, as demonstrated for similar compounds. The yield can be expected to approach 100% under optimized conditions, similar to what has been reported for related N-acylation reactions .

Chemical Reactivity

Reactivity Profile

Ethyl 1-(chloroacetyl)piperidine-2-carboxylate exhibits reactivity primarily through three functional groups:

-

Chloroacetyl Group: The reactive carbon-chlorine bond makes this group susceptible to nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alcohols. This reactivity is particularly valuable for derivatization and incorporation into larger molecular structures .

-

Ethyl Ester: This functional group can undergo hydrolysis (to form the corresponding carboxylic acid), transesterification (with other alcohols), and aminolysis (with amines to form amides).

-

Piperidine Ring: The nitrogen atom is already substituted, but the ring system itself provides a rigid backbone that influences the three-dimensional arrangement of the other functional groups.

Common Reactions

Based on the chemical literature for similar compounds, ethyl 1-(chloroacetyl)piperidine-2-carboxylate can participate in several types of reactions:

| Reaction Type | Reagents | Expected Products |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, alcohols | Corresponding amides, thioethers, or ethers |

| Hydrolysis | Aqueous acid or base | Carboxylic acid derivative |

| Transesterification | Alcohols, acid/base catalyst | Different ester derivatives |

| Reduction | LiAlH₄, NaBH₄ | Alcohol derivatives |

Applications and Uses

Synthetic Applications

Ethyl 1-(chloroacetyl)piperidine-2-carboxylate serves primarily as a versatile synthetic intermediate due to its reactive functional groups. Its applications include:

-

Building Block for Complex Molecules: The compound can serve as a precursor for more complex structures in total synthesis projects .

-

Derivatization Platform: The chloroacetyl group allows for facile substitution reactions to introduce diverse functional groups, making it valuable in library synthesis .

-

Stereochemical Control: The stereogenic center at position 2 of the piperidine ring provides opportunities for stereoselective transformations and asymmetric synthesis.

Comparative Analysis of Related Compounds

Structural Analogs

Several structural analogs of ethyl 1-(chloroacetyl)piperidine-2-carboxylate have been reported in the literature, differing primarily in the position of the ethyl carboxylate group on the piperidine ring:

| Compound | CAS Number | Position of Carboxylate | Molecular Weight |

|---|---|---|---|

| Ethyl 1-(chloroacetyl)piperidine-2-carboxylate | 1008946-66-4 | 2 | 233.69 |

| Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate | 379254-55-4 | 3 | 233.69 |

| Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | 318280-71-6 | 4 | 233.69 |

| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | 869112-14-1 | 4 (different N-substituent) | 219.71 |

These positional isomers exhibit distinct three-dimensional structures and potentially different reactivity patterns .

Structure-Activity Relationships

The position of the ethyl carboxylate group significantly influences the properties of these compounds:

-

2-Position Isomer (ethyl 1-(chloroacetyl)piperidine-2-carboxylate):

-

Features a stereogenic center at position 2

-

The proximity of the two functional groups may result in unique reactivity patterns

-

May adopt specific conformations due to steric interactions between the adjacent substituents

-

-

3-Position Isomer:

-

Greater separation between functional groups

-

Different conformational preferences

-

Potentially different biological activity profile

-

-

4-Position Isomer:

-

Maximum separation between functional groups

-

More symmetrical structure

-

Different distribution of electronic effects

-

These structural differences can be exploited in structure-activity relationship studies to develop compounds with specific desired properties .

Current Research and Future Perspectives

Recent Developments

While specific research focusing exclusively on ethyl 1-(chloroacetyl)piperidine-2-carboxylate is limited in the available literature, related compounds have been investigated in several contexts:

-

Synthetic Methodology Development: Improved methods for N-acylation of piperidines with enhanced regioselectivity and stereoselectivity .

-

Medicinal Chemistry Applications: Similar piperidine derivatives have been explored as potential drug candidates, particularly in the context of compounds targeting the central nervous system .

-

Asymmetric Synthesis: Exploitation of the stereogenic center at position 2 for stereoselective transformations .

Future Research Directions

Potential future research involving ethyl 1-(chloroacetyl)piperidine-2-carboxylate may include:

-

Development of Novel Synthetic Transformations: Exploring new reaction pathways and methodologies utilizing this compound as a versatile building block.

-

Biological Activity Screening: Systematic evaluation of this compound and its derivatives for potential biological activities.

-

Structure-Activity Relationship Studies: Detailed investigation of how structural modifications affect the properties and activities of this compound and related derivatives.

-

Catalysis Applications: Exploration of potential applications in asymmetric catalysis, exploiting the stereogenic center at position 2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume